Rosuvastatin (D6 Calcium), commonly referred to as Rosuvastatin calcium, is an antihyperlipidemic agent used primarily for lowering cholesterol levels and reducing cardiovascular risk. It is classified as a member of the statin class of drugs, which function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, a key player in cholesterol biosynthesis. The chemical structure of Rosuvastatin calcium is represented by the formula:
Rosuvastatin was developed by AstraZeneca and is marketed under various brand names, including Crestor. It was approved for medical use in the early 2000s and has since become one of the most widely prescribed medications for managing dyslipidemia.
Rosuvastatin calcium is classified under the following categories:
The synthesis of Rosuvastatin calcium involves several synthetic routes, with a focus on optimizing yield and purity. Notable methods include:
The typical molar yield for these processes ranges from 65% to 86%, depending on the specific conditions and purification steps employed . Advanced techniques such as high-performance liquid chromatography are often used to monitor purity throughout the synthesis.
Rosuvastatin calcium features a complex molecular structure characterized by multiple functional groups, including hydroxyl groups and a pyrimidine ring. The molecular formula can be simplified to C22H28FN3O6S·Ca for its calcium salt form.
Key structural data include:
The primary reaction pathways for synthesizing Rosuvastatin calcium involve:
The reaction conditions are critical; temperature control and solvent choice significantly influence yield and purity. For instance, washing with pre-cooled solvents can enhance crystallization efficiency .
Rosuvastatin functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:
The drug also promotes an increase in high-density lipoprotein cholesterol levels, contributing to its protective cardiovascular effects .
Relevant analyses indicate that impurities must be kept below specified limits (e.g., less than 0.15% for known impurities) to meet regulatory standards .
Rosuvastatin calcium is primarily used in clinical settings for:
Deuterium labeling of Rosuvastatin-D6 Calcium involves the strategic replacement of six hydrogen atoms with deuterium (²H) atoms at specific molecular positions to maintain pharmacological equivalence while enabling traceability. This isotopic modification occurs exclusively at the two methyl groups (–CH₃) of the tert-butyl moiety in the pyrimidine backbone, resulting in a –C(CD₃)₂ configuration that preserves the molecular geometry and electronic properties of the parent compound [1] [4]. The labeling employs two principal methodologies:
The molecular integrity of Rosuvastatin-D6 Calcium (C₂₂H₂₁D₆FN₃O₆S·¹/₂Ca; MW: 506.61 g/mol) is verified through mass spectrometry, showing a +6 Da shift compared to unlabeled Rosuvastatin Calcium [1] [8]. Deuterium incorporation exceeding 98% atom purity is essential to minimize kinetic isotope effects that could alter metabolic stability [4] [6].
Table 1: Comparative Analysis of Deuterium Labeling Techniques
| Technique | Precursors | Deuteration Efficiency | Isotopic Purity | Primary Application |
|---|---|---|---|---|
| Deuterated Synthon | Acetone-D6 | 95–98% | >98% atom D | Pyrimidine core construction |
| H/D Exchange | D₂O, Rosuvastatin acid | 60–75% | 85–92% atom D | Late-stage functionalization |
The synthesis of Rosuvastatin-D6 Calcium follows a multi-step route emphasizing chiral integrity and isotopic stability. Critical stages include:
Key purification involves silica gel chromatography (hexane/ethyl acetate) and recrystallization to eliminate diastereomeric impurities. Process controls include:
Table 2: Critical Intermediates in Rosuvastatin-D6 Calcium Synthesis
| Intermediate | Chemical Function | Isotopic Label Position | Purification Method |
|---|---|---|---|
| (3R)-3-[(1S)-1-(Benzyloxy)ethyl]-4-(4-FP)-2-oxobutanoate | Chiral ketoester precursor | None | Distillation |
| tert-Butylamine-D9 | Deuterated amine source | –C(CD₃)₂ | Vacuum distillation |
| Rosuvastatin-5S-lactone-D6 | Protected acid form | Pyrimidine methyl groups | Recrystallization |
Quality assurance for Rosuvastatin-D6 Calcium requires specialized analytical protocols to verify isotopic purity, chemical identity, and stability:
Validation parameters per ICH guidelines:
Table 3: Quality Control Specifications for Rosuvastatin-D6 Calcium
| Parameter | Method | Acceptance Criterion | Validation Data |
|---|---|---|---|
| Isotopic purity | LC-MS/MS | ≥98% atom D | 98.5–99.2% atom D |
| Enantiomeric excess | Chiral HPLC | ≥99.9% ee | 99.93–99.97% ee |
| Chemical impurities | Gradient HPLC-UV | ≤0.15% per impurity | 0.02–0.08% |
| Residual solvents | GC-FID | ICH Q3C Class 2 limits | Acetonitrile <410 ppm |
| Related substances (lactone) | LC-MS/MS | ≤1.0% of total analyte | 0.3–0.7% |
These metrics ensure Rosuvastatin-D6 Calcium’s utility as an internal standard in pharmacokinetic studies, where co-elution with unlabeled analytes or chiral impurities would compromise data accuracy [2] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6